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Pilaralisib at a Glance

Attribute Description

Mechanism of
Action

Selective, reversible pan-class I PI3K inhibitor [1] [2]

Primary Target Class I PI3K isoforms (α, δ, γ, β) [2]

Key Biological
Effect

Inhibits PI3K/AKT/mTOR signaling, promoting tumor cell apoptosis and inhibiting

growth [3]

Chemical Formula C25H25ClN6O4S [3]

Status Investigational (clinical trials) [3]

Quantitative Inhibition Profile

The potency of Pilaralisib against different PI3K isoforms was determined in cell-free assays, measured by

the half-maximal inhibitory concentration (IC₅₀) [2].
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PI3K Isoform IC₅₀ (nM)

PI3Kγ 23 nM

PI3Kδ 36 nM

PI3Kβ 36 nM

PI3Kα 39 nM

Source: Selleckchem assays [2]

Core Mechanism of Action and Preclinical Evidence

Pilaralisib exerts its effects by directly binding to and inhibiting the class I PI3K enzymes. Activation of the

PI3K pathway is a frequent event in human tumors, promoting cell growth, survival, and resistance to

treatment. By inactivating PI3K, pilaralisib inhibits tumor growth and induces programmed cell death

(apoptosis) [3].

In Vitro Evidence

In cell proliferation assays using BT474 cells (a breast cancer cell line), pilaralisib treatment
demonstrated cytotoxic activity [2].

In a broader panel of pediatric preclinical testing program (PPTP) cell lines, pilaralisib showed a
median relative IC₅₀ of 10.9 µM [2].

In Vivo Evidence

In BALB/c nu/nu mice with solid glioma xenografts, oral administration of pilaralisib at 100 mg/kg
induced tumor growth inhibition and was well-tolerated [2].

Similar studies in female athymic mice showed that pilaralisib significantly delayed tumor growth
without significant drug-related toxicity [2].

Detailed Experimental Protocols
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For researchers looking to replicate or understand the key experiments validating pilaralisib's activity, the

methodologies are outlined below.

In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K kinase activity by pilaralisib [2].

Kinase Reaction: PI3K isoform-specific kinase activity is measured as the percentage of ATP

consumed using a luciferase-luciferin-coupled chemiluminescence method. ATP concentrations are
set approximately equal to the Km for each kinase.

Reaction Setup: Test compounds (e.g., pilaralisib in DMSO) are mixed with an enzyme solution.
The reaction is initiated by adding a solution of liver phosphatidylinositol and ATP in a final volume of

20 µL.
Enzyme Concentrations:

PI3Kα: 0.5 nM
PI3Kβ: 8 nM

PI3Kγ: 20 nM
PI3Kδ: 2 nM

Data Analysis: IC₅₀ values are calculated from the dose-response curves of ATP consumption.

In Vitro Cell Proliferation Assay (MTT/WST-1)

This protocol assesses the anti-proliferative effects of pilaralisib on cancer cells [2].

Cell Seeding: Seed cells (e.g., BT474) at a density of 10,000 cells per well in 96-well plates.
Compound Treatment: 24 hours after plating, treat cells with pilaralisib or a DMSO vehicle control.

Incubation: Maintain treatment for 5 days.
Viability Measurement: Perform MTT or WST-1 assay according to standard protocols. The

formation of formazan dye is measured spectrophotometrically to determine the percentage of viable
cells relative to the control.

In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the antitumor efficacy of pilaralisib in a mouse model [2].

Animal Models: Use immunodeficient BALB/c nu/nu mice implanted with human tumor xenografts

(e.g., glioma).
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Dosing: Administer pilaralisib orally at a dose of 100 mg/kg.

Tumor Monitoring: Measure tumor volumes regularly over the study period.
Endpoint Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the

treatment group to those in the vehicle control group.

Clinical Development and Findings

Pilaralisib has been evaluated in multiple clinical trials for advanced solid tumors and lymphomas,

establishing a recommended Phase II dose and a defined safety profile [3] [4] [1].

Trial Focus Key Findings Citation

Phase I (Monotherapy, Tablet) MTD not reached; RP2D: 400 mg QD (tablet). Well-

tolerated, 11.1% PR rate.

[1]

Phase I (Combo with
Paclitaxel/Carboplatin)

MTD: 200 mg QD (tablet). No enhancement of

chemo efficacy observed.

[4]

Phase II (Endometrial Cancer) Minimal single-agent activity (ORR 6%). 6-month

PFS rate: 12%.

[5]

Adverse Events: The most common treatment-related adverse events associated with pilaralisib are

diarrhea, fatigue, decreased appetite, and hyperglycemia [1]. When combined with paclitaxel and

carboplatin, the most frequent AEs were neutropenia and thrombocytopenia [4].

Practical Research Application Guide

For scientists incorporating pilaralisib into their research, consider the following:

In Vitro Use: Pilaralisib is typically dissolved in DMSO at a high concentration (e.g., 100 mg/mL) for
stock solutions, which can be diluted in culture media for cell-based assays [2].

In Vivo Use: For animal studies, pilaralisib is administered orally. A common dosing regimen is 100
mg/kg, and it has been reported to be well-tolerated in mouse models [2].
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Visualizing the Mechanism

The following diagram illustrates the core signaling pathway targeted by pilaralisib and its site of action.
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Click to download full resolution via product page

Pilaralisib is a well-characterized pan-class I PI3K inhibitor with a defined mechanism and a solid body of

preclinical and clinical data. While its clinical development appears to have halted, it remains a valuable tool

compound for basic and translational research aimed at understanding PI3K pathway biology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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